1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with α-bromoacetophenone, followed by subsequent reactions to introduce the cyano and carboxylic acid groups . Another approach utilizes oxidative cyclization reactions, where starting materials like 2-pyridyl ketones and alkylamines undergo cyclization in the presence of oxidizing agents such as iodine . Industrial production methods often employ multi-step processes that ensure high yield and purity, involving careful control of reaction conditions like temperature, pH, and solvent choice .
Analyse Chemischer Reaktionen
1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the cyano group to an amine.
Cycloaddition: The imidazo[1,5-a]pyridine core can undergo cycloaddition reactions, forming complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., iodine, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Major products formed from these reactions include amines, oxidized derivatives, and polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: This compound has a similar core structure but differs in the position of the nitrogen atoms, leading to different chemical properties and applications.
Imidazo[4,5-b]pyridine: Another related compound with variations in the ring structure, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H9N3O2 |
---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
1-(3-cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H9N3O2/c16-9-10-4-3-5-11(8-10)13-12-6-1-2-7-18(12)14(17-13)15(19)20/h1-8H,(H,19,20) |
InChI-Schlüssel |
BLWUNZQKTPBFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.